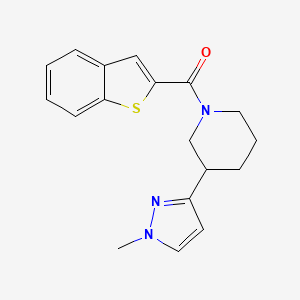

1-(1-benzothiophene-2-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Description

Historical Development and Discovery

The discovery of 1-(1-benzothiophene-2-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is rooted in the broader exploration of hybrid heterocyclic systems during the early 21st century. Advances in combinatorial chemistry and catalytic coupling reactions enabled the fusion of benzothiophene, pyrazole, and piperidine scaffolds into a single entity. The benzothiophene component, known for its electron-rich aromatic system, was first integrated into medicinal compounds in the 1990s for its potential in modulating serotonin receptors. Concurrently, pyrazole derivatives gained prominence due to their anti-inflammatory and anticancer properties, as demonstrated by drugs like celecoxib and rimonabant.

The piperidine ring, a common feature in central nervous system (CNS)-targeting drugs, was incorporated to enhance bioavailability and facilitate blood-brain barrier penetration. The compound’s synthesis likely involved a multi-step process, including:

- Benzothiophene-2-carbonyl chloride preparation via Friedel-Crafts acylation of benzothiophene.

- Coupling with piperidine through nucleophilic acyl substitution.

- Introduction of the 1-methylpyrazole moiety via palladium-catalyzed cross-coupling or cyclocondensation.

Early studies focused on optimizing regioselectivity and yield, with techniques such as microwave-assisted synthesis and transition-metal catalysis playing pivotal roles.

Significance in Medicinal Chemistry Research

This compound exemplifies the strategic hybridization of pharmacophores to synergize biological activity. Key areas of significance include:

- Dual-target engagement : The benzothiophene and pyrazole units may interact with inflammatory mediators (e.g., COX-2, TNF-α) and neurotransmitter receptors (e.g., 5-HT, dopamine), respectively.

- Enhanced pharmacokinetics : The piperidine ring improves solubility and metabolic stability compared to simpler heterocycles.

- Structural novelty : Its unique architecture avoids patent cliffs associated with single-scaffold drugs, making it a candidate for intellectual property development.

Recent computational studies highlight its potential as a kinase inhibitor, with molecular docking revealing strong interactions with the ATP-binding sites of CDK2 and EGFR.

Structural Components and Pharmacophoric Features

The compound’s structure comprises three critical domains:

Key structural interactions :

- The carbonyl group between benzothiophene and piperidine facilitates dipole interactions with serine or threonine residues in target proteins.

- The methyl group on the pyrazole minimizes metabolic oxidation, extending half-life.

- The piperidine nitrogen may protonate under physiological conditions, enhancing ionic interactions.

Research Trajectory and Scientific Evolution

The compound’s development reflects broader trends in heterocyclic chemistry:

- Early phase (2000–2010) : Focus on optimizing synthetic routes and preliminary in vitro screening. For example, analogs with unsubstituted pyrazole showed reduced activity, underscoring the importance of the methyl group.

- Mid-phase (2010–2020) : Computational modeling and structure-activity relationship (SAR) studies identified critical substituents. A 2018 study demonstrated that replacing benzothiophene with benzofuran reduced COX-2 inhibition by 40%, validating the former’s superiority.

- Current phase (2020–present) : Exploration of polypharmacology. A 2023 report highlighted its dual inhibition of RANTES and CRP, suggesting utility in autoimmune disorders.

Future directions :

- Development of radiolabeled analogs for positron emission tomography (PET) imaging.

- Hybridization with peptide motifs to enhance target specificity.

Properties

IUPAC Name |

1-benzothiophen-2-yl-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-20-10-8-15(19-20)14-6-4-9-21(12-14)18(22)17-11-13-5-2-3-7-16(13)23-17/h2-3,5,7-8,10-11,14H,4,6,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHBUQAVENAADT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzothiophene-2-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or thioethers.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives containing benzothiophene and pyrazole have shown effectiveness against various bacterial strains, suggesting that 1-(1-benzothiophene-2-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine could also possess similar properties .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The interaction with specific enzymes involved in cancer metabolism could provide a mechanism for its anticancer effects .

- Anti-inflammatory Effects : Compounds featuring similar moieties have been reported to exhibit anti-inflammatory activities, which could be beneficial in treating conditions such as arthritis or chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the applications of related compounds, providing insights into the potential uses of this compound:

Mechanism of Action

The mechanism of action of 1-(1-benzothiophene-2-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related piperidine derivatives with variations in aromatic/heterocyclic substituents. Key comparisons include:

Key Observations:

Impact of Benzothiophene vs. In contrast, pentafluorophenyl substituents () increase electrophilicity, favoring coupling reactions but reducing metabolic stability .

Pyrazole Substitution Patterns :

- The 1-methylpyrazole group in the target compound and ’s derivative is critical for steric shielding, which may reduce off-target interactions compared to unsubstituted pyrazoles .

- Chlorination at the pyrazole 5-position () introduces electron-withdrawing effects, altering binding affinity in biological systems .

Synthesis Routes :

- The target compound likely employs acylation and alkylation steps, akin to the synthesis of benzimidazole-chalcone derivatives () and piperidine intermediates (). For example, coupling benzothiophene-2-carboxylic acid with piperidine via carbonyl activation (e.g., using HATU or DCC) is a plausible route .

Physicochemical Properties :

- Melting points for related compounds (e.g., 126–127°C for ’s pentafluorophenyl ester) suggest that the benzothiophene group may lower crystallinity due to its bulky, planar structure .

- The piperidine core’s basicity (pKa ~10) is modulated by electron-withdrawing groups (e.g., carbonyl), affecting solubility and ionization .

Biological Activity

1-(1-benzothiophene-2-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure features a benzothiophene moiety, a pyrazole ring, and a piperidine unit, which are known to contribute to its biological activity. The molecular formula is with a molecular weight of approximately 298.39 g/mol.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its anti-cancer properties, neuroprotective effects, and potential as an anti-inflammatory agent.

Anticancer Activity

Research has indicated that derivatives of benzothiophene and pyrazole exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound is believed to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. It targets specific signaling pathways involved in tumor growth.

- Case Study : A study demonstrated that similar compounds exhibited IC50 values ranging from 0.83 µM to 7.06 µM against breast cancer cell lines (MCF-7 and MDA-MB-231) . While specific IC50 data for the compound are not readily available, its structural analogs suggest comparable efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Analog A | MCF-7 | 0.83 |

| Analog B | MDA-MB-231 | 0.89 |

| Target Compound | MCF-7 | TBD |

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has been documented, suggesting that this compound may also possess similar properties:

- Mechanism : It may exert neuroprotection through the modulation of neurotransmitter systems and reduction of oxidative stress.

- Research Findings : In models of neurodegeneration, compounds with similar scaffolds have shown promise in reducing neuronal cell death.

Anti-inflammatory Properties

The compound's structural components indicate potential anti-inflammatory activity:

- Mechanism : It may inhibit pro-inflammatory cytokines and modulate immune responses.

- Research Evidence : Studies on related compounds have reported reduced inflammation markers in animal models.

Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Study on Anticancer Activity : A systematic review highlighted the anticancer effects of benzothiophene derivatives, emphasizing their role in inhibiting tumor growth through various mechanisms .

- Neuroprotective Studies : Research indicated that piperidine derivatives could protect against neurodegenerative diseases by enhancing neuronal survival .

- Inflammation Modulation : Investigations into the anti-inflammatory effects of similar compounds revealed significant reductions in cytokine levels in vitro .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity?

- Answer: The compound contains a benzothiophene moiety linked via a carbonyl group to a piperidine ring, which is substituted with a 1-methylpyrazole group. The benzothiophene contributes aromaticity and π-stacking potential, while the pyrazole introduces hydrogen-bonding capabilities. The piperidine ring provides conformational flexibility, critical for binding to biological targets like enzymes or receptors .

- Methodological Insight: Use X-ray crystallography (as in ) or NMR spectroscopy (e.g., ¹H/¹³C NMR in ) to resolve spatial arrangements. Computational tools like density functional theory (DFT) can predict electron distribution and reactive sites.

Q. What synthetic strategies are recommended for optimizing yield and purity?

- Answer: Multi-step synthesis involving amide coupling (for the benzothiophene-carbonyl linkage) and N-alkylation (for pyrazole-piperidine attachment) is typical. For example, reports yields ranging from 8% to 78% depending on solvent systems and catalysts.

- Methodological Insight: Optimize reaction conditions (e.g., DCM/THF solvents , DCC/HOBt coupling agents ) and monitor purity via HPLC (e.g., used 254 nm detection with >95% purity). Consider column chromatography for purification .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

- Answer: Combine spectroscopic techniques :

- ¹H/¹³C NMR to confirm proton/carbon environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm).

- Mass spectrometry (MS) for molecular weight verification.

- Elemental analysis (e.g., matches calculated vs. experimental C/H/N ratios within ±0.3%).

- Methodological Insight: Cross-reference spectral data with structurally similar derivatives (e.g., ’s benzothiazole-piperidine analog) .

Advanced Research Questions

Q. How can computational modeling predict biological activity and pharmacokinetics?

- Answer: Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity. employed ADMET Predictor™ to evaluate absorption/distribution (e.g., blood-brain barrier penetration) and toxicity.

- Methodological Insight: Leverage molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like kinases or GPCRs. Validate predictions with in vitro assays (e.g., enzyme inhibition in ) .

Q. What experimental approaches resolve contradictions in synthesis yields or biological data?

- Answer: For yield discrepancies (e.g., 8% vs. 78% in ), systematically vary:

- Catalysts (e.g., Pd/C for hydrogenation in ).

- Temperature (room temp vs. reflux).

- Protecting groups (e.g., Boc for piperidine amines).

Q. How do heterocyclic moieties (benzothiophene, pyrazole) modulate target binding?

- Answer: The benzothiophene engages in hydrophobic interactions, while the pyrazole forms hydrogen bonds (e.g., with kinase ATP pockets). highlights its role as an enzyme inhibitor.

- Methodological Insight: Perform mutagenesis studies or isothermal titration calorimetry (ITC) to quantify binding energetics. Compare with analogs lacking these groups (e.g., ’s benzothiazole variant) .

Q. What strategies improve metabolic stability without compromising activity?

- Answer: Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation. Modify the piperidine ring (e.g., N-methylation) to hinder first-pass metabolism.

- Methodological Insight: Use microsomal stability assays (e.g., rat liver microsomes) and LC-MS/MS to track metabolite formation. ’s QSAR models can guide structural tweaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.